Cas no 2228882-82-2 (3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-one)

3-Amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-one is a specialized organic compound featuring a chloro-substituted thiazole ring linked to a propanone moiety via an amino group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chloro-thiazole component enhances electrophilic properties, facilitating further functionalization, while the amino group offers versatility in derivatization. Its well-defined chemical profile ensures consistency in downstream applications, particularly in the development of biologically active molecules. The compound’s stability under standard conditions and high purity make it suitable for precision synthesis. It is commonly utilized in research and industrial settings for constructing complex heterocyclic frameworks.
3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-one structure
2228882-82-2 structure
Product Name:3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-one
CAS No:2228882-82-2
MF:C6H7ClN2OS
MW:190.650578737259
CID:5804535
PubChem ID:165638106
Update Time:2025-05-20

3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-one
    • 2228882-82-2
    • EN300-1994110
    • Inchi: 1S/C6H7ClN2OS/c7-6-9-3-5(11-6)4(10)1-2-8/h3H,1-2,8H2
    • InChI Key: QOHLLINPJCXYJU-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(C(CCN)=O)S1

Computed Properties

  • Exact Mass: 189.9967617g/mol
  • Monoisotopic Mass: 189.9967617g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 84.2Ų

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Additional information on 3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-one

3-Amino-1-(2-Chloro-1,3-Thiazol-5-Yl)Propan-1-One: A Comprehensive Overview

3-Amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-one, also known by its CAS number 2228882-82-2, is a compound of significant interest in the field of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a thiazole ring with an amino ketone functional group. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a common structural element in various bioactive compounds. The presence of the amino group and the ketone group further enhances its potential for participation in various chemical reactions and biological interactions.

The synthesis of 3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-one typically involves multi-step organic reactions, often starting from readily available starting materials such as thioamides or thiazole precursors. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing this compound, making it more accessible for research and development purposes. The molecule's structure has been explored in numerous studies, highlighting its potential as a building block for more complex molecules or as an intermediate in drug discovery.

In terms of biological activity, 3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-one has shown promise in various assays. For instance, recent research has demonstrated its ability to modulate enzyme activity, particularly in pathways relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's. The amino group is believed to play a critical role in these interactions, acting as a hydrogen bond donor or forming electrostatic interactions with target proteins.

The thiazole ring in the molecule contributes to its aromaticity and stability, which are essential properties for maintaining bioavailability and potency in biological systems. Additionally, the chlorine substituent on the thiazole ring introduces electron-withdrawing effects, which can further influence the molecule's reactivity and selectivity. This substitution pattern is a common feature in many pharmaceutical agents, where fine-tuning of electronic properties is crucial for optimizing drug-like behavior.

Recent studies have also explored the potential of 3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-one as a precursor for more complex structures with enhanced therapeutic profiles. For example, researchers have investigated its use in constructing heterocyclic frameworks that mimic natural product scaffolds. These efforts have led to the discovery of novel compounds with improved pharmacokinetic properties and enhanced efficacy in preclinical models.

In conclusion, 3-amino-1-(2-chloro-1,3-thiazol

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